molecular formula C18H16N2 B075535 Cinnamaldehyde azine CAS No. 1568-11-2

Cinnamaldehyde azine

Cat. No. B075535
CAS RN: 1568-11-2
M. Wt: 260.3 g/mol
InChI Key: MIBXLDBZXACZIE-MKXOLOGGSA-N
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Description

Cinnamaldehyde azine is a chemical compound with the linear formula C18H16N2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of Cinnamaldehyde azine is characterized by a C N–N C functional unit . The molecular formula is C18H16N2 and the molecular weight is 260.342 .

Scientific Research Applications

Biomedical Applications

Cinnamaldehyde, a natural product that can be extracted from a variety of plants of the genus Cinnamomum, exhibits excellent biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties . To overcome the disadvantages (e.g., poor water solubility and sensitivity to light) or enhance the advantages (e.g., high reactivity and promoting cellular reactive oxygen species production) of cinnamaldehyde, cinnamaldehyde can be loaded into or conjugated with polymers for sustained or controlled release, thereby prolonging the effective action time of its biological activities .

Antibacterial Surfaces

Cinnamaldehyde has been used to create bioinspired and eco-friendly high efficacy antibacterial surfaces . Polydopamine–cinnamaldehyde, polyethyleneimine–cinnamaldehyde, and tannic acid–cinnamaldehyde coatings exhibit strong antibacterial activities against both Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus . Cinnamaldehyde impregnation into porous non-woven polypropylene cloth, polytetrafluoroethylene membrane, and knitted cotton cloth also gives rise to high levels of antibacterial activity .

Polymer Applications

Cinnamaldehyde can be coupled to the side chains of polymers, act as a monomer for polymerizing with other monomers to form the backbone of polymers, or react as a bridge to connect two polymer segments . The environmental responsiveness provides the great potential of cinnamaldehyde-conjugated polymers for applications in the biomedical field .

Nonlinear Optics

Azines, such as Cinnamaldehyde azine, have been extensively studied to investigate the presence or absence of conjugation with the help of computational studies and crystal structure analysis owing to their importance in nonlinear optics .

Tautomerism Studies

The tautomerism in azines, including Cinnamaldehyde azine, is a topic of contemporary interest .

Future Directions

Azines have received increased attention due to their biological, chemical, and materials properties . They have potential applications in developing metal–organic frameworks (MOFs), covalent organic frameworks (COFs), energetic materials, and chemosensors . A study on an azine-linked pyrene–cinnamaldehyde hybrid showed evidence of solvent-dependent charge-transfer-coupled excimer emission , suggesting potential future directions in studying the photophysical properties of azine compounds.

properties

IUPAC Name

(E,E)-3-phenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]prop-2-en-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c1-3-9-17(10-4-1)13-7-15-19-20-16-8-14-18-11-5-2-6-12-18/h1-16H/b13-7+,14-8+,19-15+,20-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBXLDBZXACZIE-MKXOLOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN=CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/N=C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamaldehyde azine

CAS RN

1568-11-2
Record name Cinnamaldehyde azine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC867
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Record name Cinnamaldehyde azine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can you describe the reaction of cinnamaldehyde azine with β-diketones and its significance?

A1: [, ] When β-diketones react with cinnamaldehyde azine in the presence of potassium amide, they produce 1-cinnamylidenamino-2-styryl-2,3-dihydro-4-pyridones. This reaction is significant because it provides a pathway for synthesizing 2-phenethyl-2,3-dihydro-4(1H)-pyridones. Following this initial reaction, catalytic hydrogenation leads to the formation of the desired 2-phenethyl-2,3-dihydro-4(1H)-pyridones, alongside 2-phenethyl-1-(3-phenylpropylamino)-2,3-dihydro-4-pyridones. This research highlights the utility of cinnamaldehyde azine as a building block in organic synthesis, specifically in constructing complex nitrogen-containing heterocycles.

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